1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime
Description
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazole core fused with an ethanone oxime moiety substituted with a 4-methylbenzyl group. This structure combines the planar aromatic system of benzimidazole with the sulfur- and nitrogen-containing thiazole ring, conferring unique electronic and steric properties.
The compound is cataloged under CAS 5268-76-8 and is commercially available through suppliers like Key Organics (Product ID: 6P-327S).
Properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-8-10-16(11-9-13)12-24-22-14(2)19-15(3)23-18-7-5-4-6-17(18)21-20(23)25-19/h4-11H,12H2,1-3H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMOBBKYQKPSH-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C(C)C2=C(N3C4=CC=CC=C4N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C(\C)/C2=C(N3C4=CC=CC=C4N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime is a member of the thiazolo[3,2-a]benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazolo[3,2-a]benzimidazole core with an ethanone and oxime substituent. Its molecular formula is with a molecular weight of 379.43 g/mol . The presence of the thiazole and benzimidazole moieties contributes to its biological activity.
Anticancer Activity
Research has shown that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. A study indicated that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . The specific compound under review has demonstrated cytotoxic effects against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.7 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies reported moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-HIV Activity
Notably, derivatives of thiazolo[3,2-a]benzimidazoles have been explored for their anti-HIV properties. The compound exhibited inhibitory effects on HIV-1 replication in vitro with an IC50 value suggesting potential as an antiviral agent . The proposed mechanism involves interference with viral entry or integration into host cells.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Disruption of cellular integrity in bacteria.
- Antiviral Mechanisms : Inhibition of viral replication processes.
Case Studies
A recent study investigated the efficacy of this compound in combination therapies for cancer treatment. The results indicated that when used alongside conventional chemotherapeutics, it enhanced the overall cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the thiazole and benzimidazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]benzimidazoles have been studied for their effectiveness against various bacterial strains and fungi. The structural characteristics of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime suggest potential efficacy in this area due to the presence of both thiazole and benzimidazole rings, which are known to enhance biological activity .
Enzyme Inhibition
The compound's structure may allow it to act as an inhibitor for certain enzymes. For example, studies on similar compounds have shown that they can inhibit carbonic anhydrase II, an enzyme critical in various physiological processes . The inhibition of such enzymes could lead to therapeutic applications in treating conditions like glaucoma or edema.
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions involving thiourea and various aldehydes. This method allows for the rapid assembly of complex molecules from simpler precursors, showcasing its utility in organic synthesis .
Material Science
The compound's unique chemical structure could also find applications in material science. The thiazole and benzimidazole moieties are known for their ability to form stable complexes with metals, potentially leading to applications in catalysis or as sensors for detecting metal ions .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of thiazolo[3,2-a]benzimidazole derivatives found that modifications to the structure significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria. This suggests that similar modifications to this compound could enhance its antimicrobial activity .
Case Study 2: Enzyme Inhibition Mechanism
Research into enzyme inhibitors has shown that compounds similar to this compound can interact with active sites on enzymes like carbonic anhydrase II. This interaction can be quantified using kinetic studies to determine inhibition constants and mechanisms .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromo or chloro groups at aromatic positions (e.g., position 6) enhance anticancer and antifungal activities, likely via halogen bonding and increased electrophilicity .
- Oxime vs. Ketone : The oxime group in the target compound may confer greater metabolic stability compared to reactive ketones (e.g., 1-[2-(methylthio)...]acetone), which are prone to nucleophilic attack .
Spectral and Crystallographic Data
- IR Spectroscopy : Thiazolo[3,2-a]benzimidazole analogs exhibit characteristic C=N stretches at 1600–1650 cm⁻¹ and C-S-C vibrations at 690–720 cm⁻¹. The oxime group in the target compound would show a sharp -N-O- stretch near 950 cm⁻¹ .
- X-ray Crystallography: Analog 1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone crystallizes in a monoclinic system (space group P2₁/c), with a dihedral angle of 8.2° between the benzimidazole and thiazole planes, indicating near-planarity .
Mechanistic Insights :
- Antiulcer activity in the target compound may arise from H+/K+-ATPase inhibition, similar to derivatives like thiazolo[3,2-a]benzimidazol-1-oxide (WY-26,769) .
- Antimicrobial activity correlates with electron-withdrawing substituents (e.g., bromo, chloro), which enhance membrane disruption or enzyme inhibition .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-benzimidazole core, followed by oxime formation and subsequent O-benzylation. Key considerations include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C for cyclization steps) to avoid side products .
- Reagent selection : Use of anhydrous solvents (e.g., DMF or THF) and catalysts like palladium for coupling reactions improves yield .
- pH adjustments : Acidic or basic conditions are critical during oxime formation to ensure proper protonation of intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Characterization relies on:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with shifts observed for the benzimidazole (δ 7.2–8.1 ppm) and oxime protons (δ 8.3–8.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 435.12) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What structural features influence the compound’s reactivity and stability?
- Heterocyclic cores : The thiazolo[3,2-a]benzimidazole system enhances π-stacking interactions, while the oxime group introduces nucleophilic reactivity .
- Substituent effects : The 4-methylbenzyl group improves solubility in apolar solvents but may sterically hinder certain reactions .
- Tautomerism : The oxime moiety can exist in E/Z configurations, affecting hydrogen-bonding and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading identifies optimal parameters (e.g., 70°C in DMF increases cyclization efficiency by 20%) .
- Microwave-assisted synthesis : Reduces reaction time for oxime formation from 12 hours to 2 hours while maintaining >90% yield .
- In-line purification : Use of scavenger resins or flash chromatography minimizes byproducts during benzylation steps .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- 2D NMR correlation : HSQC and HMBC experiments clarify ambiguous proton assignments, particularly for overlapping aromatic signals in the benzimidazole ring .
- X-ray crystallography : Single-crystal analysis confirms the Z-configuration of the oxime group and spatial arrangement of substituents .
- Computational validation : DFT calculations predict H NMR chemical shifts, cross-referenced with experimental data to identify discrepancies .
Q. How do computational methods aid in predicting bioactivity and binding mechanisms?
- Molecular docking : Simulations using AutoDock Vina reveal strong binding affinity (ΔG = -9.2 kcal/mol) for kinase targets, attributed to hydrophobic interactions with the thiazole ring and hydrogen bonding via the oxime .
- QSAR modeling : Electronic parameters (e.g., HOMO-LUMO gap) correlate with antimicrobial activity, guiding analog design .
- MD simulations : Trajectory analysis predicts stability in biological membranes, influenced by the 4-methylbenzyl group’s lipophilicity .
Q. What approaches are used to study structure-activity relationships (SAR) of analogs?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) on the benzyl moiety enhances antibacterial potency by 3-fold compared to methyl derivatives .
- Bioisosteric replacement : Replacing the oxime with a hydrazone group reduces cytotoxicity while retaining anticancer activity .
- Pharmacophore mapping : Identifies critical features (e.g., the thiazolo nitrogen and oxime oxygen) necessary for inhibiting tyrosine kinases .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in the lab?
While specific toxicity data are limited, general precautions include:
- PPE : Gloves and goggles to prevent skin/eye contact, as analogs with similar structures can cause irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal to comply with EPA guidelines .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility?
- Solvent screening : Test solubility in DMSO, ethanol, and chloroform, noting that polar aprotic solvents (DMSO) often show higher solubility due to hydrogen bonding with the oxime .
- Dynamic light scattering (DLS) : Measures aggregation tendencies in aqueous buffers, which may explain discrepancies in biological assay results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
